2-Amino-3-bromo-6-chlorofluoren-9-one
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Overview
Description
2-Amino-3-bromo-6-chlorofluoren-9-one is an organic compound with the molecular formula C13H7BrClNO It is a derivative of fluorenone, characterized by the presence of amino, bromo, and chloro substituents on the fluorenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-6-chlorofluoren-9-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of fluorenone derivatives, followed by the introduction of an amino group. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like iron(III) chloride or aluminum chloride to facilitate halogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, where fluorenone is treated with bromine and chlorine under controlled conditions. The amino group can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-6-chlorofluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming fluorenol derivatives.
Substitution: The bromo and chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various fluorenone and fluorenol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-bromo-6-chlorofluoren-9-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-6-chlorofluoren-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-bromo-9-fluorenone: Similar structure but lacks the chloro substituent.
2-Amino-3-chloro-9-fluorenone: Similar structure but lacks the bromo substituent.
2-Amino-6-chloro-9-fluorenone: Similar structure but lacks the bromo substituent.
Uniqueness
2-Amino-3-bromo-6-chlorofluoren-9-one is unique due to the presence of both bromo and chloro substituents, which confer distinct chemical properties and reactivity. This combination of substituents can influence the compound’s electronic structure, making it valuable for specific applications in research and industry.
Properties
CAS No. |
7145-80-4 |
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Molecular Formula |
C13H7BrClNO |
Molecular Weight |
308.56 g/mol |
IUPAC Name |
2-amino-3-bromo-6-chlorofluoren-9-one |
InChI |
InChI=1S/C13H7BrClNO/c14-11-4-9-8-3-6(15)1-2-7(8)13(17)10(9)5-12(11)16/h1-5H,16H2 |
InChI Key |
HRDSZDNFSSMYIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3C2=O)N)Br |
Origin of Product |
United States |
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